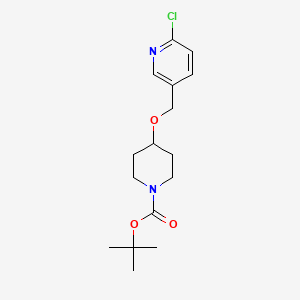
1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol
Vue d'ensemble
Description
1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol, also known as PDP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PDP belongs to the class of compounds known as allosteric modulators, which bind to a specific site on a protein and modulate its activity.
Mécanisme D'action
1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol acts as an allosteric modulator of the alpha 7 nicotinic acetylcholine receptor and the NMDA receptor. 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol binds to a specific site on these receptors and modulates their activity. In the case of the alpha 7 nicotinic acetylcholine receptor, 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol enhances the activity of the receptor by increasing the binding affinity of acetylcholine. In the case of the NMDA receptor, 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol modulates the activity of the receptor by increasing the duration of channel opening.
Biochemical and Physiological Effects:
1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol has been shown to have a number of biochemical and physiological effects. In addition to enhancing the activity of the alpha 7 nicotinic acetylcholine receptor and the NMDA receptor, 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol has been shown to increase the release of acetylcholine and dopamine in the brain. 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol for lab experiments is its specificity for the alpha 7 nicotinic acetylcholine receptor and the NMDA receptor. This allows researchers to study the effects of 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol on these receptors without the confounding effects of other receptors. However, one of the limitations of 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol is its relatively low potency, which makes it difficult to achieve therapeutic concentrations in vivo.
Orientations Futures
There are a number of future directions for research on 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol. One area of research is in the development of more potent analogs of 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol that can achieve therapeutic concentrations in vivo. Another area of research is in the identification of other proteins that 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol can modulate, which could lead to the development of new therapeutic applications. Finally, there is a need for further research on the safety and toxicity of 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol, particularly in the context of long-term use.
Applications De Recherche Scientifique
1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol has been shown to enhance the activity of the alpha 7 nicotinic acetylcholine receptor, which is involved in cognitive function. In addition, 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Propriétés
IUPAC Name |
1-[6-(diethylamino)pyrimidin-4-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-16(4-2)12-9-13(15-10-14-12)17-7-5-11(18)6-8-17/h9-11,18H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOZNSDBZBVDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671586 | |
| Record name | 1-[6-(Diethylamino)pyrimidin-4-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065484-22-1 | |
| Record name | 1-[6-(Diethylamino)pyrimidin-4-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(4'-Methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester](/img/structure/B1500963.png)


